N'-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboximidamide
Description
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
N'-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboximidamide |
InChI |
InChI=1S/C7H12N2O2/c8-7(9-10)5-3-4-1-2-6(5)11-4/h4-6,10H,1-3H2,(H2,8,9) |
InChI Key |
AADMQRJRBIMONJ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2C(CC1O2)/C(=N/O)/N |
Canonical SMILES |
C1CC2C(CC1O2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Corresponding Epoxycyclohexanol Derivatives
Method Overview:
This approach involves cyclizing a cis-epoxycyclohexanol precursor to form the 7-oxabicyclo[2.2.1]heptane core, followed by functionalization to introduce the carboximidamide group.
Starting Material:
Cis-epoxycyclohexanol, which can be synthesized via epoxidation of cyclohexanol derivatives.Cyclization Reaction:
Treatment with a strong acid (e.g., hydrochloric acid, sulfuric acid, or Amberlyst sulfonic acid) in an inert solvent such as toluene induces ring closure, favoring the exo-hydroxy configuration.- Reaction conditions typically range from 0°C to 50°C, with toluene as the preferred solvent due to its inertness and boiling point.
-
- Acid catalysis (e.g., HCl, H₂SO₄, or Amberlyst)
- Temperature: 10°C to 30°C
- Solvent: Toluene or cycloalkanes
Outcome:
High-yield formation of 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane.
Further Functionalization:
The hydroxy group can be converted into a carboximidamide via reaction with suitable reagents such as amidine derivatives or through a sequence involving oxidation and subsequent conversion to the carboximidamide group.
Epoxidation and Cyclization of 3-Cyclohexen-1-ols
Method Overview:
This method involves the epoxidation of 3-cyclohexen-1-ols followed by cyclization to form the bicyclic core.
Starting Material:
3-Cyclohexen-1-ol derivatives with various substituents.Epoxidation:
Use of peroxy acids such as m-chloroperbenzoic acid (m-CPBA) to epoxidize the double bond.Cyclization:
The epoxide undergoes acid-catalyzed ring opening and intramolecular cyclization, facilitated by acids like hydrochloric acid or sulfuric acid, in inert solvents such as dichloromethane or toluene.-
- Temperature: 0°C to 50°C
- Acid catalysis enhances ring closure efficiency.
Outcome:
Formation of the 7-oxabicyclo[2.2.1]heptane core, which can be subsequently functionalized to introduce the carboximidamide group.
Notes:
This pathway is advantageous due to the availability of starting materials and the straightforward epoxidation step.
Intramolecular Nucleophilic Substitution via N'-Hydroxy Precursors
Method Overview:
This approach involves constructing the heterocyclic core through intramolecular nucleophilic substitution reactions, often starting from N'-hydroxy or related precursors.
Preparation of N'-Hydroxy Precursors:
Synthesis of N'-hydroxy compounds with suitable leaving groups attached to the bicyclic framework.Cyclization:
Under basic or neutral conditions, the N'-hydroxy group acts as a nucleophile attacking an electrophilic center, resulting in ring closure to form the bicyclic structure.-
- Use of strong bases like potassium tert-butoxide or sodium hydride
- Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMA)
- Temperature: Room temperature to mild heating
Further Functionalization:
The resulting bicyclic amine can be converted into the carboximidamide via reaction with amidine reagents or through oxidation steps.
- High regioselectivity and stereoselectivity
- Suitable for large-scale synthesis
Total Synthesis via Intramolecular Cyclization of Glycoside Derivatives
Method Overview:
This sophisticated method involves the intramolecular cyclization of acetonyl C-glycoside substrates, which can be tailored to produce the bicyclic core.
Starting Material:
Acetonyl C-glycoside derivatives with specific stereochemistry.Cyclization Reaction:
Using pyrrolidine as a catalyst, nucleophilic substitution occurs at the C-5 or C-6 position, forming the bicyclic structure through intramolecular nucleophilic attack.-
- Pyrrolidine as a catalyst
- Solvent: Acetonitrile or other polar aprotic solvents
- Temperature: Mild, typically room temperature
Outcome:
Stereoselective formation of the 7-oxabicyclo[2.2.1]heptane core, with subsequent functionalization to introduce the carboximidamide group.
Notes:
This method is particularly useful for synthesizing complex derivatives with high stereocontrol.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reactions | Conditions | Advantages | References |
|---|---|---|---|---|---|
| Cyclization of epoxycyclohexanol | Cis-epoxycyclohexanol | Acid-catalyzed cyclization | 0–50°C, inert solvent | High yield, mild conditions | Patent US4487945A |
| Epoxidation and cyclization | 3-Cyclohexen-1-ol derivatives | Epoxidation (m-CPBA), acid cyclization | 0–50°C | Straightforward, scalable | Patent US6677464B2 |
| Intramolecular nucleophilic substitution | N'-hydroxy precursors | Base-mediated ring closure | Room temp to mild heating | High regioselectivity | Literature, patents |
| Glycoside intramolecular cyclization | Acetonyl C-glycosides | Nucleophilic attack catalyzed by pyrrolidine | Room temperature | Stereoselectivity | Research articles |
Final Remarks
The synthesis of N'-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboximidamide can be achieved through various routes, each tailored to specific starting materials and desired yields. The most practical and industrially feasible methods involve acid-catalyzed cyclization of epoxycyclohexanol derivatives or epoxidation followed by intramolecular cyclization of suitable olefinic precursors. Advanced methods utilizing glycoside derivatives offer stereocontrol but are more complex.
Careful selection of reaction conditions, reagents, and purification techniques is essential to optimize yield and purity. Further functionalization steps, such as converting hydroxyl groups into carboximidamide functionalities, are typically performed post-cyclization using standard amidine-forming reactions.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or substituted versions of the oxabicycloheptane ring .
Scientific Research Applications
N’-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N’-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboximidamide involves its interaction with specific molecular targets. For instance, it inhibits protein phosphatases by binding to the active site and preventing the dephosphorylation of target proteins . This inhibition can lead to the suppression of various cellular processes, including the expression of interleukin-2 (IL2) genes .
Comparison with Similar Compounds
N-Hydroxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide
- Structural Differences : Replaces the carboximidamide group with two dicarboximide moieties.
- Synthesis: Prepared using sodium methoxide and hydroxylamine hydrochloride in methanol, yielding colorless crystals (mp 168–169°C) .
- Spectroscopic Data: ¹H-NMR (D₂O): δ 4.93 (s, 2H), 3.21 (s, 2H), 1.89–1.74 (m, 4H). ¹³C-NMR (D₂O): δ 177.0 (carbonyl), 78.8 (bridgehead), 46.9, 28.0. LC-MS: m/z 206.00 [M+Na]⁺ (calculated 183.05 for C₈H₉NO₄) .
7-Oxabicyclo[2.2.1]heptane-2-carboximidamide Derivatives
- Applications : Carboximidamide derivatives are often explored as enzyme inhibitors or antimicrobial agents due to their ability to mimic transition states in biochemical reactions.
Bicyclic β-Lactam Analogs
describes bicyclo[3.2.0]heptane derivatives (e.g., compounds m, n, o) with thia-azabicyclic cores and pivalamido/carboxylic acid substituents.
- Key Differences :
- The 7-oxabicyclo[2.2.1]heptane system lacks sulfur and nitrogen heteroatoms in the ring, unlike the thia-azabicyclo[3.2.0]heptane analogs.
- Functional groups (e.g., pivalamido, carboxylic acid) in β-lactam derivatives confer antibiotic properties, whereas the hydroxy-imidamide group may target different biochemical pathways .
Data Table: Comparative Analysis
Research Findings and Challenges
- Synthetic Feasibility : The hydroxylamine-mediated synthesis of dicarboximide analogs suggests a viable route for modifying the carboximidamide scaffold, though regioselectivity remains a challenge .
- Biological Relevance : While β-lactam analogs prioritize antimicrobial activity, the hydroxy-imidamide group in the target compound may favor interactions with metal-dependent enzymes (e.g., nitric oxide synthases) .
Biological Activity
N'-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboximidamide is a compound of significant interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which contributes to its biological activity. The hydroxyl and carboximidamide functional groups are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it may exhibit inhibitory effects on certain kinases and enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, in vitro assays demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In cell line studies, it showed promising results in inhibiting the proliferation of cancer cells, likely through apoptosis induction and cell cycle arrest mechanisms.
Case Studies
-
Antimicrobial Efficacy
- A study conducted on the antimicrobial activity of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating a strong potential for further development as an antibacterial agent.
Pathogen MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 20 -
Anticancer Activity
- In a recent study on various cancer cell lines, this compound exhibited IC50 values indicating effective cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549).
Cell Line IC50 (µM) MCF-7 10 A549 12
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest moderate bioavailability with a favorable half-life, making it a candidate for further pharmacological exploration.
Q & A
Q. What are the common synthetic routes for N'-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboximidamide, and how do reaction conditions influence yield?
The synthesis typically involves cyclization strategies, such as Diels-Alder reactions to form the oxabicyclo core, followed by functionalization of the carboximidamide group. Key steps include:
- Core formation : Use of dienes and dienophiles under controlled temperature (e.g., 0–60°C) and solvent polarity to favor bicyclic structure formation .
- Imidamide introduction : Nucleophilic substitution or condensation reactions with hydroxylamine derivatives, requiring anhydrous conditions to prevent hydrolysis . Yields are optimized by adjusting solvent systems (e.g., dichloromethane for low polarity, methanol for solubility) and stoichiometric ratios of reactants .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : H and C NMR confirm bicyclic framework integrity and substituent positions (e.g., imidamide proton signals at δ 4.93 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+Na]+ at m/z 206.00) and detects degradation byproducts .
- X-ray crystallography : Resolves stereochemistry in solid-state configurations, crucial for verifying synthetic accuracy .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Acidic conditions : Rapid hydrolysis occurs in HNO₃ (>1 M), degrading the imidamide group to carboxylic acid within 30 minutes. Stabilizers like alcohol modifiers (e.g., isodecyl alcohol) can delay decomposition .
- Thermal stability : Decomposition above 150°C necessitates storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in extraction selectivity data for metal complexes of this compound?
Discrepancies in distribution coefficients (e.g., = 52.21 vs. = 35.46) arise from:
- Ligand conformation : The oxabicyclo framework’s rigidity enhances tridentate binding to actinides over lanthanides .
- Counterion effects : Nitrate ion competition in HNO₃ media reduces extraction efficiency for lighter lanthanides. Mitigate via diluent optimization (e.g., 15% isodecyl alcohol in n-dodecane) . Validate using DFT calculations to model metal-ligand coordination modes and compare with experimental ESI-MS data .
Q. What methodological approaches optimize stereoselective synthesis of this compound’s derivatives?
- Chiral auxiliaries : Use enantiopure norbornene monoesters to control endo/exo isomer ratios during cyclization (up to 35:1 selectivity) .
- Asymmetric catalysis : Employ palladium-catalyzed amidation to install the N'-hydroxy group with >90% enantiomeric excess . Monitor reaction progress via chiral HPLC and adjust catalyst loading (1–5 mol%) to minimize racemization .
Q. How does the compound’s bicyclic strain influence its reactivity in nucleophilic substitutions?
The strained oxabicyclo[2.2.1]heptane framework increases electrophilicity at the carboximidamide carbon, enabling:
- Faster aminolysis : Reacts with amines 10× quicker than acyclic analogs due to angle strain relief .
- Site-specific modifications : Selective functionalization at C2 via SN2 mechanisms, avoiding side reactions at the ether bridge .
Methodological Case Studies
Case Study: Overcoming Low Yields in Large-Scale Synthesis
Problem : Batch variability (30–50% yield) in imidamide formation.
Solution :
- Replace batch reactors with flow chemistry systems to maintain consistent temperature (±2°C) and residence time .
- Implement in-line FTIR monitoring to detect intermediate formation and adjust reagent feed rates dynamically .
Case Study: Resolving Ambiguities in Biological Mechanism of Action
Problem : Inconsistent IC₅₀ values in enzyme inhibition assays.
Solution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
